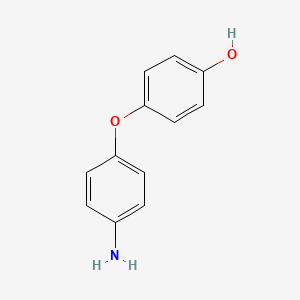

4-(4-Aminophenoxy)phenol

Description

Historical Context and Evolution of Aminophenoxy Compounds in Polymer Science

The journey of polymer science began with the study of naturally occurring macromolecules. royalsoc.org.au The early 19th century marked a "precursor age" where natural materials were modified, paving the way for the creation of synthetic polymers. royalsoc.org.au A pivotal moment came in 1908 with the discovery of the first polyimide by Bogart and Renshaw. However, it was Hermann Staudinger's postulation in 1920, and his subsequent coining of the term "macromolecules" in 1922, that truly laid the foundation for modern polymer science. royalsoc.org.auacs.org His work established that materials like natural rubber were composed of very high molecular weight molecules formed by the linking of smaller repeating units through covalent bonds. acs.org

The latter half of the 20th century saw a surge in research focused on high-performance polymers, which led to a greater interest in biphenyl-based diamine monomers. This era was characterized by the drive to develop materials that could withstand extreme conditions, leading to the synthesis and characterization of various aminophenoxy compounds. These compounds became crucial intermediates in the production of thermoplastic polyimides, which offered improved processability over their thermoset counterparts.

Significance of Aminophenoxy Linkages in Functional Material Design

The ether linkage (R-O-R') within aminophenoxy compounds is a key structural feature that dictates the properties of the resulting polymers. nadkarnispc.com This linkage imparts a degree of flexibility to the otherwise rigid polymer backbone, which can enhance properties like solubility and processability. researchgate.net The presence of ether bonds is known to improve the flexibility of polymer chains, which can lead to a lower glass transition temperature. researchgate.net

Compared to ester linkages, ether linkages are more chemically stable and resistant to hydrolysis and oxidation, making them ideal for durable and long-lasting materials. nadkarnispc.com This chemical robustness is a significant advantage in applications where materials are exposed to moisture or aggressive chemicals. nadkarnispc.com The incorporation of ether linkages is a common strategy to enhance the toughness and flexibility of resins. nadkarnispc.com

Furthermore, the aromatic rings in these compounds contribute to high thermal stability, a critical requirement for high-performance polymers used in demanding applications. mdpi.commdpi.com The combination of flexible ether linkages and rigid aromatic units allows for the fine-tuning of material properties to meet specific performance targets. ossila.com

Overview of Research Trajectories for Aromatic Diamines Containing Phenoxy Moieties

Research into aromatic diamines with phenoxy moieties has been driven by the continuous demand for advanced materials with superior properties. A primary focus has been the synthesis of novel diamine monomers to create polymers with enhanced solubility, thermal stability, and specific functional characteristics.

One significant area of investigation involves the synthesis of polyimides from these diamines. researchgate.netcapes.gov.br For instance, the reaction of diamines with various aromatic dianhydrides yields poly(amic acid) precursors, which are then thermally or chemically converted into polyimide films. researchgate.net These films often exhibit excellent mechanical properties, including high tensile strength and modulus, along with impressive thermal stability. researchgate.netcapes.gov.br

Researchers have also explored the introduction of bulky pendant groups along the polymer backbone to improve solubility and modify optical and dielectric properties. rsc.org Another avenue of research focuses on creating copolymers to achieve a balance of desired properties. For example, the copolymerization of different diamines or dianhydrides allows for the tailoring of the final polymer's characteristics. researchgate.net The development of organosoluble and thermally stable polyetherimides and polyamides containing pyridine (B92270) moieties and flexible ether linkages is also an active area of study. researchgate.netresearchgate.net

Scope and Academic Relevance of Investigating 4-(4-Aminophenoxy)phenol Chemistry

The study of 4-(4-Aminophenoxy)phenol and related compounds is of significant academic and industrial importance. This diamine serves as a crucial building block for a wide array of high-performance polymers. Its synthesis, typically involving the reaction of p-aminophenol with a suitable aromatic halide, has been a subject of optimization to improve yield and purity. google.comchemicalbook.com

The resulting polymers find applications in diverse fields, including aerospace, electronics, and automotive industries, where materials with high heat resistance and durability are essential. lookchem.com For example, polyimides derived from such diamines are used in flexible printed circuits, wire insulation, and composite materials.

The academic relevance lies in understanding the structure-property relationships of these polymers. By systematically modifying the structure of the diamine monomer, researchers can gain insights into how molecular architecture influences macroscopic properties such as glass transition temperature, thermal decomposition temperature, mechanical strength, and solubility. This fundamental knowledge is crucial for the rational design of new materials with tailored functionalities.

Detailed Research Findings

The following tables summarize key findings from various research studies on polymers derived from aminophenoxy compounds.

Table 1: Properties of Polyimides Derived from Various Diamines

| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) |

|---|---|---|---|---|---|---|

| 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone | Various Aromatic Dianhydrides | 79.6–115.2 | 1.97–2.48 | 10.8–21.7 | 290–359 | 522–566 |

| 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone | Various Aromatic Dianhydrides | 81–118 | 1.78–2.49 | 5–9 | 291–339 | 550–591 |

Data sourced from multiple studies. researchgate.netcapes.gov.brnih.gov

Table 2: Synthesis and Properties of Aromatic Polyamides

| Diamine Monomer | Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) |

|---|---|---|---|---|

| Diamines with phenoxy-substituted benzophenone (B1666685) segments | Various Aromatic Diacid Chlorides | High | 225–256 | up to 385 |

Data compiled from research on aromatic polyamides. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZLLFXFYSNLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 4 Aminophenoxy Phenol and Its Analogues

O-Arylation Strategies for Ether Bond Formation

O-arylation is a key transformation in the synthesis of diaryl ethers. Among the various methods, nucleophilic aromatic substitution (SNAr) reactions are a prominent and widely utilized strategy.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of 4-(4-aminophenoxy)phenol and its analogues, this typically involves the reaction of a phenoxide with an activated aryl halide. The aromatic ring of the aryl halide must be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group.

The reaction of a 4-aminophenol (B1666318) derivative, acting as the nucleophile after deprotonation to the phenoxide, with an activated halogenated aromatic compound is a common method for constructing the diaryl ether linkage.

The reaction between 4-aminophenol and a 4,4'-dihalodiphenyl sulfone, such as 4,4'-dichlorodiphenyl sulfone, is a well-established method for synthesizing bis[4-(4-aminophenoxy)phenyl]sulfone (B80366) (BAPS), a crucial monomer for high-performance polymers. google.comevitachem.com This reaction can be performed as a one-stage or a two-stage process.

In the two-stage process, 4-aminophenol is first converted to its corresponding alkali metal phenolate (B1203915), typically by reacting it with an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. evitachem.comgoogle.com The water formed during this step is removed, often by azeotropic distillation with a solvent like chlorobenzene. evitachem.com The resulting p-aminophenolate is then reacted with 4,4'-dichlorodiphenyl sulfone. evitachem.com

Alternatively, a one-stage process can be employed where 4-aminophenol and the 4,4'-dihalodiphenyl sulfone are reacted in the presence of an inorganic carbonate, such as potassium carbonate, which acts as the base. google.com This method avoids the separate step of pre-forming the phenolate.

Halonitrobenzenes, particularly p-chloronitrobenzene, are frequently used as the activated aryl halide for the synthesis of 4-(4-aminophenoxy)phenol and its analogues. The nitro group provides the necessary activation for the SNAr reaction.

A common route involves the reaction of hydroquinone (B1673460) with p-chloronitrobenzene in the presence of a base like potassium carbonate to first synthesize 4-(4'-nitrophenoxy)phenol. mdpi.comrsc.org This intermediate is then subjected to a reduction step to convert the nitro group to an amine, yielding 4-(4'-aminophenoxy)phenol. mdpi.com Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source like hydrazine (B178648) hydrate (B1144303) is a common method for this reduction. mdpi.comkpi.ua

The reactivity of the halonitrobenzene is dependent on the halogen, with fluoride (B91410) being a better leaving group than chloride. The use of p-fluoronitrobenzene can lead to improved yields and reaction efficiency compared to p-chloronitrobenzene.

The synthesis of related structures, such as 1,4-bis(4-aminophenoxy)benzene (B1581417), also utilizes this methodology. In this case, hydroquinone is reacted with two equivalents of a p-halonitrobenzene, followed by reduction of the resulting dinitro compound.

Halopicolinamide derivatives can also serve as the electrophilic partner in SNAr reactions with 4-aminophenol. For instance, 4-(4-aminophenoxy)-N-methylpicolinamide can be synthesized by reacting 4-aminophenol with a suitable halopicolinamide. ambeed.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium tert-butoxide and potassium carbonate at elevated temperatures. ambeed.com

The conditions for these SNAr reactions are critical for achieving high yields and purity.

Solvents: Polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the reactivity of the phenoxide nucleophile. Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc). google.com

Bases: A variety of bases can be used to deprotonate the phenolic hydroxyl group. These include inorganic carbonates like potassium carbonate, and alkali metal hydroxides such as sodium hydroxide and potassium hydroxide. google.comevitachem.com In some cases, stronger bases like potassium tert-butoxide are employed. ambeed.com The choice of base can influence the reaction rate and selectivity.

Temperature: The reaction temperatures for these SNAr reactions are typically elevated, often ranging from 100 °C to 250 °C. google.comevitachem.com The specific temperature depends on the reactivity of the substrates and the solvent used. For instance, reactions involving the less reactive 4,4'-dichlorodiphenyl sulfone may require temperatures in the range of 120 °C to 200 °C. google.com

Reaction Time: Reaction times can vary significantly, from a few hours to over 100 hours, depending on the specific reactants and conditions. google.com Optimization of the reaction time is crucial to ensure complete conversion without promoting side reactions or product degradation.

Catalysts: While many SNAr reactions for diaryl ether synthesis proceed without a catalyst, the use of copper-based catalysts, as seen in Ullmann condensations, can be employed, especially for less activated aryl halides. wikipedia.org However, for the highly activated systems discussed, a catalyst is often not necessary.

Reactant Stoichiometry: The molar ratio of the reactants is an important parameter to control. For the synthesis of BAPS from 4-aminophenol and 4,4'-dihalodiphenyl sulfone, a slight excess of 4-aminophenol is often used to ensure complete conversion of the dihalo compound. google.com

Table 1: Summary of Reaction Conditions for the Synthesis of BAPS

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| 4-Aminophenol, 4,4'-Dichlorodiphenyl sulfone | NaOH | DMSO | 160 | - | google.com |

| 4-Aminophenol, 4,4'-Dihalodiphenyl sulfone | Inorganic Carbonate | DMSO or NMP | 120-200 | 1-200 | google.com |

Table 2: Research Findings on the Synthesis of 4-(4'-aminophenoxy)phenol

| Starting Materials | Intermediate | Reducing Agent | Final Product | Yield (%) | Reference |

|---|

The optimization of these reaction parameters is a key aspect of developing efficient and scalable synthetic processes for 4-(4-aminophenoxy)phenol and its analogues, which are valuable precursors in materials science.

Reaction Conditions and Optimization

Influence of Alkali Metal Hydroxides or Carbonates as Salt-Forming Agents

In the synthesis of diaryl ethers like the precursor to 4-(4-aminophenoxy)phenol, alkali metal hydroxides (e.g., sodium hydroxide) and carbonates (e.g., potassium carbonate) play a crucial role as bases. epo.orggoogle.com Their primary function is to deprotonate the phenolic hydroxyl group of a reactant like hydroquinone, forming a more nucleophilic phenoxide anion. epo.orgstackexchange.com This in-situ formation of the alkali phenoxide is a critical step that initiates the nucleophilic attack on the electron-deficient aryl halide. stackexchange.commdpi.com

Potassium carbonate (K₂CO₃) is a frequently used base in these reactions, often favored for its efficacy and handling properties. nih.gov The choice of base can influence the reaction's success; for instance, while potassium carbonate is effective, stronger bases like potassium tert-butoxide might lead to unwanted side reactions. rsc.org The basicity of the chosen compound must be sufficient to deprotonate the phenol (B47542) (pKa ≈ 10), with carbonates being adequately strong for this purpose. stackexchange.comgoogle.com The reaction can be conducted with an alkali metal salt of the phenol prepared beforehand or, more commonly, generated in the reaction mixture. epo.org

| Base | Reactant 1 | Reactant 2 | Solvent | Outcome |

| Potassium Carbonate (K₂CO₃) | Hydroquinone | 1-Fluoro-4-nitrobenzene | DMF | Formation of 4-(4-nitrophenoxy)phenol (B1219539). acs.org |

| Potassium Carbonate (K₂CO₃) | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | Phenol | - | Synthesis of 3-aryloxylmethylindolequinones. nih.gov |

| Sodium Hydroxide (NaOH) | Resorcinol (B1680541) | p-Fluoronitrobenzene | DMSO | Synthesis of 3-(4-aminophenoxy)-phenol precursor. mdpi.com |

| Potassium Carbonate (K₂CO₃) | p-Nitrophenol | Ethyl bromoacetate | - | Formation of ethyl p-nitrophenoxy acetate (B1210297). mdpi.com |

Selection of Organic Solvents (e.g., DMSO, N-methylpyrrolidone, DMF)

The choice of solvent is a critical parameter in the synthesis of diaryl ethers via nucleophilic aromatic substitution. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and N,N-dimethylformamide (DMF) are commonly employed. numberanalytics.comnumberanalytics.com These solvents are favored because they can effectively dissolve the reactants and stabilize the charged intermediate complex, known as the Meisenheimer complex, which facilitates the reaction. rsc.orgnumberanalytics.com

The high dielectric constant of these solvents supports the stability of the in-situ formed aryloxide salts, enhancing their nucleophilic reactivity. rsc.org For instance, solvents like DMF and DMSO are considered ideal for reactions involving potassium carbonate as the base. rsc.orgnumberanalytics.com The selection can impact yield and reaction conditions. While polar aprotic solvents are generally preferred, some Ullmann coupling reactions have shown higher effectiveness in non-polar solvents like toluene (B28343) or o-xylene, suggesting that the optimal solvent choice can be specific to the catalytic system. umich.edu In many documented syntheses of 4-(4-aminophenoxy)phenol precursors and analogues, DMSO, DMF, and N,N-dimethylacetamide (DMAc) are the solvents of choice. acs.orgmdpi.com

| Solvent | Reactants | Base | Typical Temperature | Reference |

| DMF | Hydroquinone, 1-Fluoro-4-nitrobenzene | K₂CO₃ | Reflux | acs.org |

| DMSO | Resorcinol, p-Fluoronitrobenzene | NaOH | 50°C | mdpi.com |

| DMAc or DMF | Hydroquinone, p-Nitrochlorobenzene | K₂CO₃ | 130–160°C | |

| NMP | - | - | - | researchgate.netresearchgate.net |

Temperature and Pressure Control for Yield and Purity

Temperature and pressure are key variables that must be carefully controlled to optimize the yield and purity of the desired diaryl ether product. Nucleophilic aromatic substitution reactions for synthesizing diaryl ethers are often conducted at elevated temperatures, typically in the range of 50°C to 160°C, and sometimes higher for classical Ullmann conditions. mdpi.comscielo.org.mx

Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions and the formation of undesired byproducts, thereby reducing the purity of the final product. numberanalytics.com For example, a synthesis of a 4-(4-aminophenoxy)phenol analogue from p-fluoronitrobenzene and resorcinol was conducted at 50°C, while the synthesis of 1,4-bis(4-aminophenoxy)benzene often requires refluxing at 130–160°C for several hours under a nitrogen atmosphere to ensure the reaction goes to completion. mdpi.com The pressure is typically atmospheric, although reactions are often run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide intermediates, especially at high temperatures. mdpi.com Careful optimization of the reaction time and temperature is crucial for maximizing yield and minimizing impurities.

Formation of Phenolate Intermediates

The formation of a phenolate (or phenoxide) intermediate is a foundational step in the synthesis of diaryl ethers via nucleophilic aromatic substitution. stackexchange.com This reaction proceeds by having a base, such as an alkali metal hydroxide or carbonate, abstract the acidic proton from the hydroxyl group of a phenol (e.g., hydroquinone). epo.orgmdpi.com This deprotonation results in the formation of a highly nucleophilic phenolate anion. stackexchange.com

This phenolate anion then acts as the nucleophile, attacking the electron-deficient carbon atom of an activated aryl halide (like p-nitrochlorobenzene). numberanalytics.com The aromatic ring of the aryl halide is "activated" towards this nucleophilic attack by the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (the halide). rsc.orgnumberanalytics.com The attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing group and the polar aprotic solvent. rsc.orgnumberanalytics.com The subsequent loss of the halide leaving group from this complex results in the formation of the diaryl ether bond. numberanalytics.com

Reduction Methodologies for Nitro Precursors

The final step in synthesizing 4-(4-aminophenoxy)phenol from its nitro-substituted diaryl ether precursor, 4-(4-nitrophenoxy)phenol, is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is one of the most common and important reactions in industrial organic chemistry for producing aromatic amines. researchgate.net

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes to anilines. acs.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. acs.orggoogle.com The reaction is often carried out in a solvent and may require control of temperature and pressure to achieve high yields and selectivity. google.comnih.gov

Palladium-Carbon (Pd/C) Catalysis

Among the various catalysts available, palladium on activated carbon (Pd/C) is one of the most prevalent and effective for the hydrogenation of nitroarenes. acs.orgorganic-chemistry.org It is frequently employed for the reduction of nitro-diaryl ether intermediates to their corresponding amino-derivatives. mdpi.comresearchgate.net

The reaction involves mixing the nitro compound, such as 4-(4-nitrophenoxy)phenol, with a catalytic amount of Pd/C in a suitable solvent like methanol (B129727) or ethanol (B145695). mdpi.comjst.go.jp The mixture is then subjected to a hydrogen atmosphere, often under pressure, in a hydrogenation reactor. google.comajol.info The palladium metal surface catalyzes the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, which is sequentially reduced to a nitroso, then a hydroxylamine, and finally to the aniline (B41778) product. acs.org This method is highly efficient and generally provides high yields of the desired amine with good purity. organic-chemistry.orgajol.info For instance, the synthesis of 3-(4-aminophenoxy)-phenol from its nitro precursor was achieved via hydrogenation using a Pd/C catalyst in methanol under a hydrogen atmosphere. mdpi.com

| Nitro Precursor | Catalyst | Reducing Agent | Solvent | Product | Reference |

| 4-(3-Nitro)phenoxyphenylferrocene | 10% Pd/C | H₂ | [bmim][BF₄] | 3-(4-Ferrocenyl-phenoxy)-phenylamine | ajol.info |

| 4-Nitroso-group-3-methylphenol | 5% Pd/C | H₂ | Methanol | 4-Amino-3-methylphenol | google.com |

| Dinitro compound (PNPP) | Pd/C | Hydrazine Monohydrate | - | Diamine (PAPP) | researchgate.net |

| 4-(4-Nitrophenoxy)phenol | Pd/C | H₂ | Methanol | 4-(4-Aminophenoxy)phenol | mdpi.com |

Nickel (Ni) Catalysis with Organic Amines

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. Nickel-catalyzed reactions, particularly using Raney Nickel, are effective for this purpose. wikipedia.orgunimi.it In the context of producing compounds like 4-(4-aminophenoxy)phenol, the precursor 4-(4-nitrophenoxy)phenol is reduced. While direct nickel-catalyzed amination of phenols exists, it often requires harsh conditions or specific activating groups. researchgate.netrsc.org

A common pathway involves the hydrogenation of the nitro-precursor using hydrogen gas in the presence of a nickel catalyst. wikipedia.org The process is typically carried out in a solvent under pressure. Another approach is transfer hydrogenation, where a hydrogen donor like hydrazine hydrate is used with a nickel catalyst. colab.ws For the synthesis of related structures, such as 4,4'-bis(4-aminophenoxy)biphenyl (B85200) (BAPB), the precursor 4,4'-bis(4-nitrophenoxy)biphenyl (B385796) is reduced using organic amines and a nickel catalyst under a nitrogen atmosphere at elevated temperatures (40-70°C) and pressures (10-20 atm). This method highlights the utility of nickel catalysis in converting nitroaryl ethers to their corresponding amino derivatives.

Hydrazine Monohydrate as a Reducing Agent

Hydrazine monohydrate (N₂H₄·H₂O) is a widely used and potent reducing agent for the conversion of nitroaromatics to anilines, often in the presence of a catalyst. rsc.orgacs.orgoup.com This method, known as catalytic transfer hydrogenation, is advantageous due to its efficiency and the generation of environmentally benign byproducts like nitrogen gas and water. rsc.orgacs.org

The reduction of a nitro precursor to an amine using hydrazine hydrate can be catalyzed by various metals, including earth-abundant options like cobalt and nickel. colab.wsrsc.org For instance, cobalt(II) has been shown to effectively catalyze the hydrogenation of nitroaromatics using a stoichiometric amount of hydrazine hydrate. rsc.org Similarly, Raney Nickel is a classic catalyst for reductions with hydrazine hydrate. colab.wsoup.com In the synthesis of complex diamines, such as 2,2'-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), an intermediate dinitro compound is reduced using ferric chloride hexahydrate, activated carbon, and hydrazine hydrate to yield the final product. google.com This demonstrates the versatility of hydrazine hydrate in multi-step syntheses of complex aromatic diamines.

Recent studies have focused on improving the safety and efficiency of this method by using stoichiometric amounts of hydrazine hydrate at room temperature, catalyzed by systems like Ce-doped α-Fe₂O₃ or N-doped molybdenum oxide. acs.orgrsc.org

Other Chemical Reduction Systems

Beyond nickel catalysis and hydrazine hydrate, several other chemical systems are employed for the reduction of nitroarenes to the corresponding anilines. These methods are crucial for synthesizing 4-(4-aminophenoxy)phenol and its analogues.

One common laboratory and industrial method involves the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with a catalyst. mdpi.com Various metal oxides, including CuO, Co₃O₄, and Fe₂O₃, can enhance the electron transfer process required for the reduction. mdpi.com Another established method is the Zinin reduction, which typically uses sodium sulfide (B99878) in an alkaline aqueous medium. oup.com

Electrochemical reduction offers a green alternative, transforming 4-nitrophenol (B140041) into 4-aminophenol without the need for chemical reducing agents. mdpi.comsmolecule.com This method has been explored using various electrode materials, including gold, silver, and nickel, with the process being influenced by pH and temperature. mdpi.com Additionally, systems like tin(II) chloride dihydrate (SnCl₂·2H₂O) combined with sodium borohydride in ethanol have been used for the selective reduction of nitrophenyl compounds. mdpi.com

Directed Synthesis of Complex Aryl Ether Diamines

The synthesis of more complex aryl ether diamines often involves a two-step process: a nucleophilic aromatic substitution to form a dinitro intermediate, followed by the reduction of the nitro groups to amines.

Synthesis of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)

Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) is a key monomer for high-performance polymers like polyimides. google.com Its synthesis is typically achieved through a nucleophilic aromatic substitution reaction.

The common route involves reacting 4-aminophenol with a 4,4'-dihalodiphenyl sulfone (commonly 4,4'-dichlorodiphenyl sulfone) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP). google.comevitachem.com The reaction is facilitated by a base, often an inorganic carbonate like potassium carbonate, and is conducted at temperatures ranging from 100°C to 250°C. google.com This one-stage process is an improvement over older two-stage methods that required the pre-formation of the p-aminophenolate. google.comevitachem.com The resulting BAPS product is then precipitated and purified. evitachem.com

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Reaction Time | Source |

|---|---|---|---|---|---|---|

| 4-Aminophenol | 4,4'-Dihalodiphenyl sulfone | DMSO or NMP | Inorganic Carbonate | 100-250°C | 1-200 hours | google.com |

| 4-Aminophenol | 4,4'-Dichlorodiphenyl sulfone | DMSO or NMP | Alkali Metal Hydroxide | 100-250°C | Not Specified | evitachem.com |

Synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)

2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) is another important diamine monomer used in the production of polyimides with desirable properties for electronics and aerospace applications. tandfonline.comnasa.gov

The synthesis of BAPP starts from Bisphenol A and p-chloronitrobenzene. tandfonline.comchemicalbook.com The first step is a nucleophilic substitution reaction to form the dinitro intermediate, 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP). google.comtandfonline.com This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate. google.com In the second step, the BNPP intermediate is reduced to BAPP. google.com This reduction can be achieved through catalytic hydrogenation using a palladium-carbon catalyst or via chemical reduction using a system like ferric chloride hexahydrate, activated carbon, and hydrazine hydrate. google.com

| Step | Reactants | Conditions | Intermediate/Product | Source |

|---|---|---|---|---|

| 1. Nucleophilic Substitution | Bisphenol A, p-Chloronitrobenzene | Polar aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃), 150-162°C | 2,2'-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP) | google.comtandfonline.com |

| 2. Reduction | BNPP, Hydrogen Source | Catalyst (e.g., Pd/C) and H₂ gas, or chemical reductant (e.g., Hydrazine Hydrate/FeCl₃) | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | google.com |

Synthesis of 1,4-Bis(4-aminophenoxy)benzene (TPE-Q)

1,4-Bis(4-aminophenoxy)benzene, also known as TPE-Q, is a symmetrical aromatic diamine valued for its use in creating highly thermally stable polyimides. ossila.commdpi.com

The synthesis follows a similar two-step pathway. First, a nucleophilic aromatic substitution reaction is performed between hydroquinone and two equivalents of a p-halonitrobenzene, such as p-fluoronitrobenzene, in the presence of a base like potassium carbonate (K₂CO₃). This reaction yields the dinitro intermediate, 1,4-bis(4-nitrophenoxy)benzene. The subsequent step is the catalytic reduction of this dinitro compound to the target diamine, TPE-Q. This reduction is commonly carried out using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. The resulting rigid, linear structure of TPE-Q contributes to the high thermal stability and crystallinity of the polymers derived from it. researchgate.net

| Step | Reactants | Conditions | Intermediate/Product | Source |

|---|---|---|---|---|

| 1. Nucleophilic Substitution | Hydroquinone, p-Fluoronitrobenzene | Base (K₂CO₃) | 1,4-Bis(4-nitrophenoxy)benzene | |

| 2. Catalytic Reduction | 1,4-Bis(4-nitrophenoxy)benzene | H₂ gas, Pd/C catalyst | 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) |

Synthesis of Fluorinated Aminophenoxy Diamines (e.g., 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane)

The synthesis of fluorinated aminophenoxy diamines is a significant area of research, driven by the demand for high-performance polyimides with enhanced properties such as thermal stability, low dielectric constants, and improved solubility. ossila.combohrium.com A key example in this class is 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471), often referred to as 4-BDAF. ossila.com

The common synthetic pathway to 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane involves a two-step process. The first step is typically a nucleophilic aromatic substitution reaction, followed by a reduction. The synthesis starts with the reaction of a hexafluoro-containing bisphenol with a nitro-substituted halobenzene, followed by the reduction of the resulting dinitro compound to the diamine.

A widely used method for the final reduction step employs a catalyst system. For instance, the precursor 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane is dissolved in a solvent like ethanol. A composite catalyst, such as one combining ferric chloride (FeCl₃) and palladium on carbon (Pd/C), is added, followed by a reducing agent like hydrazine hydrate. The reaction mixture is heated, typically around 68-70°C, for several hours to ensure complete conversion of the nitro groups to amine groups. Following the reaction, the product is isolated through filtration and purification steps, often involving cooling and recrystallization to achieve high purity (e.g., 99%) and yield (e.g., 97-98%).

The incorporation of the hexafluoroisopropylidene (6F) group is critical as it imparts unique properties to the resulting polymers. The steric bulk of the trifluoromethyl (CF₃) groups hinders intermolecular chain packing and reduces charge transfer complex formation, which contributes to lower dielectric constants and improved optical transparency in polyimides. ossila.combohrium.com

Research has also focused on creating novel fluorinated diamines to further tune polymer properties. For example, a new aromatic diamine, 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone, was synthesized in a three-step process starting from 4,4′-difluorodiphenyl sulfone. rsc.orgrsc.org This monomer, which contains multiple bulky trifluoromethylphenyl pendant groups, has been used to prepare a series of fluorinated polyimides with excellent solubility, high thermal stability, and low dielectric constants. rsc.orgrsc.org Another approach involves synthesizing diamines like 4,4″‐bis(aminophenoxy)‐3,3″‐trifluoromethyl terphenyl (ATFT), which can then be polymerized with various dianhydrides such as 2,2‐bis(3,4‐dicarboxyphenyl) hexafluoropropane (6FDA) to produce polyimides with low water absorption and high thermal stability. bohrium.com

Table 1: Key Fluorinated Aminophenoxy Diamines and Precursors

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Feature | Reference(s) |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | 69563-88-8 | C₂₇H₂₀F₆N₂O₂ | Synthesized via reduction of its dinitro precursor using a catalyst system like FeCl₃/Pd/C and hydrazine hydrate. | ossila.comfluorochem.co.uk |

| 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane | N/A | C₂₇H₂₀N₂O₆ | Precursor for the corresponding diamine, reduced to form the amine groups. | |

| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | N/A | C₅₀H₂₈F₁₂N₂O₄S | Synthesized in a three-step reaction from 4,4′-difluorodiphenyl sulfone. | rsc.orgrsc.org |

| 4,4″‐bis(aminophenoxy)‐3,3″‐trifluoromethyl terphenyl (ATFT) | N/A | C₃₂H₂₂F₆N₂O₂ | A novel diamine monomer used to create fluorinated polyimides with low water absorption and high thermal stability. | bohrium.com |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 1107-00-2 | C₁₉H₆F₆O₆ | A common dianhydride co-monomer used with fluorinated diamines to synthesize high-performance polyimides. | bohrium.commdpi.comscielo.br |

Synthesis of Aminophenoxy-Substituted Heterocyclic Compounds (e.g., Phthalonitriles, Pyridines)

Aminophenoxy-substituted heterocyclic compounds are valuable intermediates in the synthesis of materials like phthalocyanines and specialized polyimides. The synthetic strategies vary depending on the target heterocycle.

Phthalonitriles:

The synthesis of aminophenoxy-substituted phthalonitriles often begins with a nucleophilic aromatic substitution reaction where a nitro group on a phthalonitrile (B49051) ring is displaced. A common starting material is 4-nitrophthalonitrile (B195368). In a typical procedure, 4-nitrophthalonitrile reacts with 4-aminophenol in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). isuct.rumwjscience.com This reaction yields 4-(4-aminophenoxy)phthalonitrile (B8260547). isuct.rumwjscience.com

This intermediate can be further modified. For example, it can be converted into 4-(4-hydrazinylphenoxy)phthalonitrile through diazotization of the amino group, followed by reduction. isuct.ruisuct.ru This hydrazine-substituted phthalonitrile can then react with 1,3-dicarbonyl compounds to form novel phthalonitriles containing pyrazole (B372694) or pyrazolone (B3327878) fragments, which are precursors for substituted phthalocyanines. isuct.ruisuct.ru

Another route involves using 4-(3- or 4-aminophenoxy)phthalonitrile as a precursor to create imide-containing phthalonitrile monomers. google.com These monomers are synthesized by reacting the aminophenoxy phthalonitrile with an aromatic anhydride, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride, in a solvent like DMF. The reaction mixture is heated, and the water formed as a byproduct is removed, often by azeotropic distillation with toluene, to drive the reaction towards the imide product. google.com

Table 2: Synthesis of Aminophenoxy-Substituted Phthalonitriles

| Product | Starting Materials | Reagents/Conditions | Key Reaction Type | Reference(s) |

| 4-(4-Aminophenoxy)phthalonitrile | 4-Nitrophthalonitrile, 4-Aminophenol | K₂CO₃, DMF | Nucleophilic Aromatic Substitution | isuct.rumwjscience.com |

| 4-(4-Hydrazinylphenoxy)phthalonitrile | 4-(4-Aminophenoxy)phthalonitrile | Diazotization, then reduction | Diazotization/Reduction | isuct.ruisuct.ru |

| Imide-containing Phthalonitrile Monomers | 4-(3- or 4-Aminophenoxy)phthalonitrile, Aromatic Anhydride | DMF, Toluene, Heat (azeotropic distillation) | Imidization | google.com |

Pyridines:

The synthesis of aminophenoxy-substituted pyridines can be achieved through multi-step reaction sequences. One notable example is the synthesis of 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP). mdpi.com This complex diamine monomer is prepared via a three-step route starting from 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene. The synthesis involves a modified Chichibabin pyridine (B92270) synthesis, which constructs the central pyridine ring, followed by a reduction step. The final reduction of the dinitro precursor (PPNPP) to the diamine (PPAPP) is typically carried out using a reducing agent like hydrazine monohydrate with a palladium on carbon (Pd/C) catalyst in ethanol. mdpi.com

Another strategy for accessing substituted pyridines is through nucleophilic aromatic substitution (SₙAr) on a pre-formed pyridine ring. nih.gov While direct substitution on pyridines can be challenging, the use of activated halopyridines, particularly 2-fluoropyridines, provides a viable route. These reactions allow for the introduction of various nucleophiles, including aminophenols, under relatively mild conditions. The synthesis of the required halopyridines often starts from pyridine N-oxides. nih.gov

Table 3: Synthesis of an Aminophenoxy-Substituted Pyridine Diamine

| Product | Starting Materials | Key Intermediate | Final Step Reagents/Conditions | Reference(s) |

| 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine | 4-Hydroxyacetophenone, 1-Chloro-4-nitrobenzene | 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-nitrophenoxy)phenyl)pyridine (PPNPP) | Hydrazine monohydrate, Pd/C, Ethanol, Heat | mdpi.com |

Chemical Reactivity and Derivatization Studies of 4 4 Aminophenoxy Phenol and Its Analogues

Reactivity of Amine Functional Groups

The primary amine group in 4-(4-aminophenoxy)phenol and its analogues is a potent nucleophile, making it the primary site for a variety of chemical transformations, including nucleophilic attacks, condensation reactions, and the formation of imines.

The lone pair of electrons on the nitrogen atom of the amine group enables it to act as a nucleophile, attacking electron-deficient centers. This fundamental reactivity is the basis for many derivatization strategies. For instance, the amine groups can act as nucleophiles in polymerization reactions, attacking electrophilic centers in other monomers. evitachem.com An example of this is the reaction with cyanuric chloride, where the amine acts as a nucleophile in a divergent synthetic approach to create tripodal melamines. lookchem.comresearchgate.net This type of nucleophilic substitution on an aromatic ring (SNAr) is a key step in building more complex molecular architectures.

The reaction of the amine group with carboxylic acids and their derivatives, particularly dianhydrides, is a cornerstone of polymer chemistry, leading to the synthesis of high-performance polyimides. This process typically occurs in two steps. First, the nucleophilic amine group attacks the carbonyl carbon of a dianhydride to form a poly(amic acid) precursor. mdpi.comkpi.ua This intermediate is then converted, through thermal or chemical imidization, into the final polyimide. mdpi.comkpi.ua

A variety of diamine analogues of 4-(4-aminophenoxy)phenol have been used to create novel polyimides with specific properties. For example, a diamine containing a bulky cyclododecylidene group, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD), was reacted with six different aromatic dianhydrides to produce polyimides with high thermal stability (glass transition temperatures between 259°C and 276°C) and good mechanical properties. kpi.ua Similarly, a novel aromatic diamine containing pyridine (B92270) rings and pyrrolidine (B122466) groups was synthesized and polymerized with various dianhydrides to create organosoluble and thermally stable polyimides. mdpi.com The introduction of different structural elements into the diamine monomer, such as ether linkages, sulfone groups, or fluorine atoms, allows for the fine-tuning of properties like solubility, thermal resistance, and dielectric constant in the resulting polymers. rsc.orgtandfonline.comepa.gov

| Diamine Monomer | Dianhydride | Polymer Properties | Reference |

| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) | Pyromellitic dianhydride (PMDA) | Tg: 276°C, Tensile Strength: 112 MPa | kpi.ua |

| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) | 4,4′-oxydiphthalic anhydride (B1165640) (ODPA) | Tg: 261°C, Tensile Strength: 106 MPa | kpi.ua |

| 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) | Pyromellitic dianhydride (PMDA) | High thermal stability, Organosoluble | mdpi.com |

| 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT) | Various Aromatic Dianhydrides | Tg: 268-329°C, Tensile Strength: 105-125 MPa | researchgate.net |

The primary amine group of 4-(4-aminophenoxy)phenol and its analogues readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). researchgate.netresearchgate.netnih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

This reaction is highly versatile, and a wide array of aldehydes can be used to synthesize novel Schiff bases. nepjol.infouobaghdad.edu.iq For example, Schiff bases have been prepared by condensing 4-aminophenol (B1666318) with various substituted aromatic aldehydes. researchgate.net In other studies, more complex aminophenol analogues have been reacted with aldehydes like 2-acetylpyridine (B122185) or N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide to create new ligands for metal complexes. researchgate.net The synthesis of Schiff bases is a common strategy in medicinal chemistry and materials science to create compounds with specific biological activities or coordination properties. nih.govmdpi.com

| Amine Precursor | Aldehyde/Ketone | Product Type | Reference |

| 4,4-Oxydianiline (analogue) | 2-Acetylpyridine | Schiff base ligand | researchgate.net |

| 4-Aminophenol | Various aromatic aldehydes | Schiff base derivatives | researchgate.net |

| 4-(4-Aminophenyl)-morpholine (analogue) | 4-Hydroxybenzaldehyde | Schiff base with antimicrobial activity | nih.gov |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol (analogue) | Aromatic aldehydes | Triazole-containing Schiff bases | nepjol.info |

Advanced Derivatization for Specific Research Objectives

The dual reactivity of 4-(4-aminophenoxy)phenol and its analogues allows for advanced derivatization to meet specific research goals in materials science, analytical chemistry, and medicinal chemistry.

In materials science, derivatization is primarily focused on synthesizing novel monomers for high-performance polymers. By introducing bulky side groups, flexible ether linkages, or specific functional units like sulfone or trifluoromethyl groups, researchers can create polyimides and other polymers with enhanced solubility, processability, thermal stability, and tailored optical or dielectric properties. rsc.orgepa.gov

In analytical chemistry, derivatization is used to enhance the detection and quantification of molecules. For instance, analogues of 4-(4-aminophenoxy)phenol, such as (2-(4-aminophenoxy)ethyl)(4-bromophenethyl)-dimethylammonium bromide (4-APEBA), have been developed as derivatization reagents for carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net These reagents introduce a permanently charged moiety onto the analyte, significantly improving ionization efficiency and detection sensitivity. researchgate.net

In medicinal chemistry, the core structure is modified to synthesize compounds with potential therapeutic applications. For example, 3-(4-aminophenoxy)-phenol has been used as a starting material to create a series of (benzoylaminophenoxy)-phenol derivatives that have shown activity as anti-prostate cancer agents. mdpi.com Similarly, thiourea (B124793) derivatives have been synthesized from 5-[(4-aminophenoxy)methyl]-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones for evaluation as potential antiviral and anti-tuberculosis agents. centralasianstudies.org

Benzoylaminophenoxy Phenol (B47542) Derivatives

The amino group of 4-(4-aminophenoxy)phenol and its analogues serves as a key reaction site for creating benzamide (B126) linkages. This is typically achieved through acylation with substituted benzoyl chlorides. This chemical modification has been explored to develop novel compounds with potential therapeutic applications, particularly as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govnih.gov

Research has focused on synthesizing a series of 4-(4-benzoylaminophenoxy)phenol derivatives to investigate their structure-activity relationships. nih.gov The core idea is that the diaryl ether scaffold provides a suitable framework, and modifications on the benzoyl moiety can significantly influence the compound's ability to bind to the AR ligand-binding domain. nih.govnih.gov Studies have shown that introducing specific substituents, such as trifluoromethyl groups, on the benzoyl ring can enhance the antagonistic activity against various prostate cancer cell lines, including those with mutated androgen receptors. nih.govresearchgate.net

The general synthesis strategy involves the reaction of an aminophenoxy phenol intermediate with a selected benzoyl chloride. In one approach, 3-(4-aminophenoxy)-phenol was synthesized and subsequently used to create a series of (benzoylaminophenoxy)-phenol derivatives. mdpi.com These studies confirmed that the pharmacophore of these novel AR antagonists is distinct from the typical nitro- or cyano-substituted structures of other nonsteroidal antiandrogens. nih.gov

Table 1: Synthesis and Activity of Benzoylaminophenoxy Phenol Derivatives

| Compound | Description | Synthesis Highlight | Key Finding | Reference |

|---|---|---|---|---|

| Compound 22 | A potent 4-(4-benzoylaminophenoxy)phenol derivative. | Synthesized via acylation of the corresponding aminophenoxy phenol. | Inhibits growth of various prostate cancer cell lines, including those with wild-type (SC-3), T877A-mutated (LNCaP), and H874Y-mutated (22Rv1) androgen receptors. nih.gov | nih.gov |

| Compound 6i | A benzoylaminophenoxy phenol derivative identified through screening. | Synthesized in good to excellent yield from screening of 125 compounds. | Showed the highest anticancer activity in its series with an IC50 value of 14.65 ± 1.35 µM. nih.govresearchgate.net | nih.govresearchgate.net |

Picolinamide (B142947) Derivatives

The reaction of 4-(4-aminophenoxy)phenol with derivatives of picolinic acid (pyridine-2-carboxylic acid) yields picolinamide compounds. A key intermediate in this class is 4-(4-aminophenoxy)-N-methylpicolinamide, which is notably a precursor in the synthesis of the multi-kinase inhibitor drug, Sorafenib. google.comchemicalbook.com

The synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide is typically achieved through a nucleophilic aromatic substitution reaction. The process involves reacting N-methyl-4-chloropyridine-2-carboxamide with 4-aminophenol in the presence of a base, such as potassium tert-butoxide or potassium carbonate, in a solvent like dimethylformamide (DMF). chemicalbook.commdpi.com The phenoxide ion, generated from 4-aminophenol under basic conditions, acts as a nucleophile, displacing the chlorine atom on the pyridine ring. mdpi.com

Further derivatization of the terminal amino group of 4-(4-aminophenoxy)-N-methylpicolinamide allows for the creation of a wide range of molecules. mdpi.com For instance, reaction with various isocyanates or acylation with substituted benzoyl chlorides leads to the formation of urea (B33335) or amide linkages, respectively. mdpi.comresearchgate.net These derivatization studies have been central to the development of novel compounds with potential antitumor activities, aiming to create analogues of existing drugs with improved efficacy or different activity spectra. mdpi.comnih.gov A study focused on designing and synthesizing 36 derivatives of 4-(4-aminophenoxy)pyridinamide, which showed moderate to excellent antiproliferative activity against several cancer cell lines. nih.gov

Table 2: Synthesis of Picolinamide Intermediates

| Product | Reactants | Reaction Conditions | Application | Reference |

|---|---|---|---|---|

| 4-(4-Aminophenoxy)-N-methylpicolinamide | 1. N-methyl-4-chloropyridine-2-carboxamide 2. 4-Aminophenol | Potassium tert-butoxide, Potassium carbonate, DMF, 80°C | Intermediate for the synthesis of Sorafenib and other potential antitumor agents. chemicalbook.com | chemicalbook.commdpi.com |

| Derivatives 5a-v | 1. 4-(4-aminophenylamino)-N-methylpicolinamide or 4-(4-aminophenoxy)-N-methylpicolinamide 2. Substituted isocyanates or benzoyl chlorides | Triethylamine or K2CO3 in solvents like CH2Cl2 or THF. | Evaluated for antiproliferative activity against human cancer cell lines (HepG2, HCT116). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Phthalocyanine (B1677752) Metal Complex Formation

Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal ion. researchgate.netmwjscience.com The derivatization of 4-(4-aminophenoxy)phenol analogues provides a pathway to incorporate these functional diaryl ether units onto the periphery of a phthalocyanine ring. This modification enhances the solubility and influences the electronic and aggregation properties of the resulting metal complex. researchgate.netup.ac.za

The synthesis of these complex structures does not start directly from 4-(4-aminophenoxy)phenol but rather from a structurally related precursor, 4-aminophenol. The process begins with the reaction of 4-nitrophthalonitrile (B195368) with 4-aminophenol to produce 4-(4-aminophenoxy)phthalonitrile (B8260547). researchgate.netmwjscience.com This intermediate, which now contains the desired aminophenoxy moiety, undergoes a cyclotetramerization reaction in the presence of a metal salt, such as Nickel(II) acetate (B1210297), in a high-boiling solvent like DMF with a catalytic amount of a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net This template synthesis results in the formation of a tetra-substituted nickel phthalocyanine complex, where four 4-aminophenoxy units are attached to the peripheral positions of the macrocycle. researchgate.netmwjscience.com

The structures of these novel phthalocyanine complexes are confirmed using various spectroscopic methods, including FT-IR, NMR, and UV-Visible spectroscopy. researchgate.netmwjscience.com The introduction of the aminophenoxy substituents significantly impacts the properties of the phthalocyanine, such as its thermal stability and electrochemical behavior, which are crucial for its potential applications in materials science. researchgate.net

Table 3: Synthesis of a 4-Aminophenoxy Substituted Phthalocyanine Complex

| Step | Reactants | Product | Conditions | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 1. 4-Nitrophthalonitrile 2. p-Aminophenol | 4-(4-Aminophenoxy)phthalonitrile | - | Synthesis of the substituted phthalonitrile (B49051) precursor. | researchgate.netmwjscience.com |

| 2 | 1. 4-(4-Aminophenoxy)phthalonitrile 2. Nickel(II) acetate | Tetra-(4-aminophenoxy) substituted nickel phthalocyanine | DMF, DBU (catalyst), Argon atmosphere, Heat | Formation of the metal phthalocyanine complex via cyclotetramerization. | researchgate.net |

Polymerization Science and Material Applications of 4 4 Aminophenoxy Phenol and Its Diamine Analogues

Monomer Applications in High-Performance Polymer Synthesis

The unique chemical architecture of 4-(4-aminophenoxy)phenol and its analogues, which combines rigid aromatic rings with flexible ether linkages, makes them valuable monomers in the synthesis of high-performance polymers. These diamines serve as critical building blocks for creating materials that exhibit a desirable balance of thermal stability, mechanical strength, and processability. Their molecular structure allows for the systematic tuning of polymer properties, enabling the development of advanced materials tailored for demanding applications in aerospace, electronics, and other high-technology sectors.

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance. nih.gov The incorporation of 4-(4-aminophenoxy)phenol and its structural analogues into the polyimide backbone has been a key strategy for modifying the traditional properties of these polymers, leading to enhanced solubility and improved dielectric properties without significantly compromising their inherent thermal stability.

The synthesis of polyimides from diamines and dianhydrides is most commonly achieved through a two-step polycondensation process. vt.edu This method involves the initial reaction of a diamine, such as an aminophenoxy derivative, with a tetracarboxylic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperatures. vt.edu This first step is a nucleophilic substitution reaction at the carbonyl carbon of the dianhydride, which forms a soluble high-molecular-weight poly(amic acid) (PAA) precursor. vt.edu The PAA is then converted into the final polyimide through a cyclodehydration (imidization) step, which can be performed either by thermal treatment at elevated temperatures or by chemical methods using dehydrating agents like acetic anhydride (B1165640) and a tertiary amine catalyst. vt.edu

Alternatively, a one-step high-temperature solution polymerization can be employed for polyimides that are soluble in the reaction medium. vt.edu This process involves heating a stoichiometric mixture of the monomers in a high-boiling solvent (e.g., m-cresol) to temperatures between 180°C and 220°C. Imidization occurs rapidly, and the water generated is removed continuously to drive the reaction to completion. vt.edu

The kinetics of the polycondensation reaction are influenced by the reactivity of the monomers. The nucleophilicity of the amino groups on the diamine and the electrophilicity of the carbonyl groups on the dianhydride are key factors. The reaction mechanism for the formation of the PAA is generally considered a second-order reaction. rsc.org The subsequent imidization process follows its own kinetic profile, which can be complex and is crucial for determining the final molecular weight and properties of the polyimide.

The properties of polyimides can be significantly altered by making subtle variations to the chemical structures of the diamine and dianhydride monomers. vt.edu The use of diamines based on 4-(4-aminophenoxy)phenol introduces specific structural features that influence the final polymer characteristics:

Flexibility : The ether linkages (–O–) in the diamine backbone impart a degree of flexibility to the otherwise rigid polymer chain. This increased segmental mobility can lead to lower glass transition temperatures (Tg) and improved processability compared to polyimides made from more rigid, linear diamines.

Symmetry and Packing : The introduction of kinked, non-coplanar, or asymmetrical structures via the diamine monomer disrupts the regular packing of polymer chains. nasa.govntu.edu.tw This reduced intermolecular interaction is a key factor in enhancing the solubility of the polyimide. For instance, the non-coplanar conformation of 2,2',6,6'-substituted biphenyl (B1667301) radicals in diamines enhances the solubility and processability of the resulting polyimides. nasa.gov

Bulky Substituents : Attaching bulky pendant groups, such as tert-butyl or trifluoromethyl groups, to the diamine backbone increases the free volume between polymer chains. ntu.edu.twresearchgate.net This steric hindrance further reduces chain packing, which not only improves solubility but can also lead to lower dielectric constants and decreased moisture absorption. nih.govresearchgate.netresearchgate.net

A significant challenge with traditional aromatic polyimides is their poor solubility in common organic solvents, which complicates their processing. ntu.edu.tw The development of organosoluble polyimides has been a major focus of research, and the use of aminophenoxy-based diamines is a successful strategy to achieve this goal.

The incorporation of flexible ether linkages, bulky side groups, and non-coplanar structures effectively reduces the strong intermolecular forces and chain packing that cause insolubility. nasa.govntu.edu.twnih.gov For example, a novel diamine containing pyridine (B92270) rings, pyrrolidine (B122466) groups, and ether linkages was used to synthesize a series of polyimides that showed good solubility in solvents like NMP, DMF, DMSO, and DMAc. nih.gov Similarly, polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]-1-phenylethane demonstrated good solubility when prepared via chemical cyclodehydration. researchgate.netepa.gov The introduction of fluorine-containing groups, such as the hexafluoroisopropylidene (6F) group, is another effective approach to enhance solubility while also improving other properties like dielectric performance. researchgate.netacs.org

Table 1: Solubility of Polyimides Derived from Various Aminophenoxy Analogues

While structural modifications are made to improve solubility, maintaining high thermal stability remains a critical requirement for high-performance applications. Polyimides derived from 4-(4-aminophenoxy)phenol and its analogues retain excellent thermal resistance due to the high concentration of aromatic rings in their backbone.

Thermal stability is typically evaluated by measuring the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. Polyimides synthesized from aminophenoxy diamines consistently exhibit high Tg values, often exceeding 250°C, and decomposition temperatures above 500°C. nih.govresearchgate.netnih.gov For instance, polyimides derived from a diamine containing pyridine and pyrrolidine groups displayed Tg values above 316°C and 10% weight loss temperatures ranging from 552°C to 580°C in a nitrogen atmosphere. nih.gov Another series of polyetherimides showed glass transition temperatures greater than 259°C and 5% weight loss temperatures above 496°C. nih.gov

Table 2: Thermal Properties of Polyimides from Aminophenoxy-Based Diamines

The increasing demands of the microelectronics and communications industries require materials with low dielectric constants (low-k) to reduce signal delay and cross-talk in integrated circuits. nih.gov Conventional polyimides have dielectric constants around 3.2–3.4, which is often too high for next-generation applications. nih.gov The synthesis of polyimides from specifically designed aminophenoxy diamines is a key strategy for achieving lower dielectric constants.

Methods to reduce the dielectric constant include:

Introducing Bulky Groups : By incorporating bulky substituents, the free volume within the polymer matrix is increased, which lowers the material's density and, consequently, its dielectric constant, as the dielectric constant of air is approximately 1. nih.gov

Hydrophobic Structures : The inclusion of hydrophobic components, such as tert-butyl phenylene oxide structures, reduces moisture absorption. nih.gov Since water has a high dielectric constant (around 80), minimizing water uptake is crucial for maintaining stable, low-k properties.

Polyimides derived from aminophenoxy diamines containing these features have demonstrated dielectric constants as low as 2.4–2.7. nih.gov For example, new diamantane-based polyimides exhibited dielectric constants ranging from 2.58 to 2.74. acs.org

For optoelectronic applications, such as flexible displays and optical waveguides, high optical transparency and a colorless appearance are essential. ntu.edu.tw The characteristic yellow-to-brown color of aromatic polyimides arises from intermolecular and intramolecular charge-transfer complexes (CTCs). To improve transparency, monomer structures are designed to disrupt the electronic interactions that lead to CTC formation. This can be achieved by introducing kinked or non-coplanar structures that hinder π-stacking between aromatic rings and by incorporating aliphatic units. ntu.edu.twresearchgate.netgoogle.com Polyimides prepared from a diamine with tert-butyl groups and multiple phenoxy units formed transparent films with light transparency greater than 90% in the visible light range. researchgate.net

Table 3: Dielectric and Optical Properties of Selected Polyimides

Polyimides (PIs)

Specialized Polyimides (e.g., Sulfonated Polyimides for proton conductivity, Fluorinated Polyimides for low moisture uptake)

Sulfonated Polyimides for Proton Conductivity:

Sulfonated polyimides (SPIs) are actively researched as alternative proton exchange membranes (PEMs) for fuel cells, aiming to replace materials like Nafion®. The incorporation of sulfonic acid groups into the polyimide backbone provides hydrophilicity and proton-conducting pathways. Research has explored the use of diamines like 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS) in the synthesis of SPIs. These polymers, when synthesized with 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), have demonstrated high water stability and proton conductivity. sci-hub.se

Covalently cross-linked sulfonated polyimide membranes have been synthesized using 4-(4-aminophenoxy)benzene-1,3-diamine (B1606044) as a triamine crosslinker. niscpr.res.in These cross-linked membranes exhibit ion exchange capacities ranging from 1.426 to 1.441 meq. g-1 and proton conductivities between 0.026 and 0.031 S cm-1. niscpr.res.in The cross-linking enhances both the hydrolytic and oxidative stabilities of the membranes. niscpr.res.in For instance, a linear sulfonated polyimide showed hydrolytic stability for 43 hours, whereas the cross-linked versions remained stable for up to 70 hours. niscpr.res.in

Another approach to improve conductivity involves doping SPIs with protic ionic liquids (PILs). mdpi.com For example, a composite membrane made from a sulfonated polyimide and 50 wt% of 1-vinylimidazolium trifluoromethanesulfonate (B1224126) ([VIm][OTf]) achieved a conductivity of 7.17 mS/cm at 100°C in anhydrous conditions. mdpi.com

Fluorinated Polyimides for Low Moisture Uptake:

The introduction of fluorine atoms into the polyimide backbone is a common strategy to reduce moisture absorption and lower the dielectric constant, which is crucial for applications in microelectronics. google.commdpi.com Fluorinated polyimides often exhibit enhanced solubility in organic solvents, a desirable property for processing. researchgate.netmdpi.com

For instance, polyimides synthesized from 4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone, a fluorinated diamine, have shown lower dielectric constants (3.05–3.64 at 1 MHz) and reduced moisture absorption (0.08–0.38 wt %) compared to their non-fluorinated counterparts. researchgate.net The presence of bulky trifluoromethyl (-CF3) groups hinders chain packing and increases the free volume within the polymer, which contributes to these improved properties. researchgate.netresearchgate.net

Research has also been conducted on polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (4-BDAF). nasa.gov These materials have been evaluated for their tribological properties, indicating that their performance is highly dependent on the specific composition and experimental conditions. nasa.gov Some formulations of these fluorinated polyimides have shown potential for high-traction applications due to their very low wear rates and high friction coefficients. nasa.gov

| Property | Sulfonated Polyimides | Fluorinated Polyimides |

| Primary Application | Proton Exchange Membranes (Fuel Cells) | Low Dielectric Materials (Microelectronics) |

| Key Feature | High Proton Conductivity | Low Moisture Uptake, Low Dielectric Constant |

| Example Monomer | 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS) | 4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone |

| Typical Proton Conductivity | 0.026–0.039 S cm-1 | Not applicable |

| Typical Dielectric Constant | Not a primary focus | 2.22–3.64 (at 1 MHz) |

| Typical Moisture Absorption | High (desirable for proton transport) | 0.08–0.38 wt % |

Polyimide-Based Composite Materials (e.g., with boron nitride)

The development of polyimide-based composite materials aims to combine the desirable properties of polyimides, such as high thermal stability and good mechanical strength, with the unique functionalities of filler materials. Boron nitride (BN) is a common filler used to enhance the thermal conductivity and dielectric properties of polyimide matrices.

For example, composites of fluorinated polyimides with nanomaterials like graphene oxide (GO) and octa(aminophenyl)silsesquioxane (OAPS) have been investigated. A composite containing 7% OAPS-GO demonstrated a lower dielectric constant (k = 2.1) compared to the neat polyimide, along with enhanced hydrophobicity. researchgate.net The porous cage structure of OAPS grafted onto the GO surface contributes to lower polarity and improved insulation behavior. researchgate.net

Polyamides and Polyamidoimides

Polyamides are a class of polymers characterized by the presence of amide linkages (-CO-NH-) in the polymer backbone. pressbooks.pubnih.gov They are typically synthesized through the polycondensation of diamines with dicarboxylic acids or their derivatives. nih.govnih.gov Aromatic polyamides, in particular, are known for their high thermal stability and mechanical strength. researchgate.net

A series of new polyamides have been synthesized by the direct polycondensation of 5,5′-bis[4-(4-aminophenoxy)phenyl]-hexahydro-4,7-methanoindan with various aromatic dicarboxylic acids. researchgate.net These polymers were obtained in high yields with inherent viscosities ranging from 0.76 to 1.02 dl g−1. researchgate.net They demonstrated good solubility in aprotic dipolar solvents and could be cast into transparent, flexible, and tough films. researchgate.net The glass transition temperatures (Tg) of these polyamides were in the range of 245–282 °C, and their 10% weight loss temperatures were above 465 °C in both nitrogen and air atmospheres, indicating excellent thermal stability. researchgate.net

Polyimines and Other Condensation Polymers

Polyimines, also known as Schiff base polymers, are characterized by the presence of imine (-C=N-) linkages in the polymer backbone. These are typically formed through the condensation reaction of a diamine with a dialdehyde (B1249045) or diketone. Derivatives of 4-aminophenol (B1666318) have been used to synthesize various Schiff base compounds with potential biological applications. nih.gov

Condensation polymers, in general, are formed through step-growth polymerization, where monomers react to form dimers, trimers, and eventually long polymer chains, often with the elimination of a small molecule like water. pressbooks.pubtowson.edue3s-conferences.org This class of polymers includes polyamides, polyesters, and polycarbonates. pressbooks.pube3s-conferences.org

Curing Agents for Thermosetting Resins

Epoxy Resin Systems

4-(4-Aminophenoxy)phenol and its analogues can act as curing agents for epoxy resins. The amine groups in these molecules react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. mdpi.comlibretexts.org This process leads to the formation of a highly cross-linked, three-dimensional polymer network, resulting in a rigid and durable thermoset material. mdpi.com

The curing kinetics of epoxy-amine systems are often studied using techniques like differential scanning calorimetry (DSC). mdpi.compreprints.org The reaction is typically autocatalytic, meaning that the hydroxyl groups formed during the reaction can catalyze further epoxide ring-opening. mdpi.com The rate of reaction is influenced by factors such as the chemical structure of the epoxy resin and the amine curing agent, the stoichiometry of the reactants, and the curing temperature. rsc.orgresearchgate.net

For example, the curing kinetics of bisphenol A-type epoxy resins with aromatic amines like 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS) have been investigated. preprints.org The apparent activation energies for these systems were found to be in the range of 49.85 to 64.24 kJ/mol. preprints.org

Enhancement of Mechanical Properties and Toughness in Cured Epoxies

The choice of curing agent significantly impacts the final properties of the cured epoxy resin. Aromatic amines, such as derivatives of 4-(4-aminophenoxy)phenol, generally impart high thermal stability and chemical resistance to the cured product.

However, unmodified epoxy resins are often brittle due to their highly cross-linked nature. nih.gov To improve their toughness, various modifying agents can be incorporated into the epoxy matrix. These include liquid rubbers, core-shell rubber particles, and thermoplastic resins. nih.govmdpi.com These toughening agents can create a second phase within the epoxy matrix, which helps to dissipate energy and prevent crack propagation. nih.gov

For instance, the addition of toughening agents like polysulfone has been shown to improve the impact strength and fracture toughness of epoxy resins. researcher.life The incorporation of hyperbranched polymers can also increase fracture toughness, although it may lead to a reduction in flexural modulus and glass transition temperature. mdpi.com The synergistic effect of combining different types of tougheners, such as phenoxy thermoplastic and core-shell rubber particles, has been shown to significantly enhance the fracture toughness of epoxy composites. nih.gov

Compound Names

| Abbreviation/Name | Full Chemical Name |

| 4-BDAF | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane |

| BAPBDS | 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid |

| DDM | 4,4'-diaminodiphenylmethane |

| DDS | 4,4'-diaminodiphenyl sulfone |

| GO | Graphene Oxide |

| NTDA | 1,4,5,8-naphthalenetetracarboxylic dianhydride |

| OAPS | Octa(aminophenyl)silsesquioxane |

| [VIm][OTf] | 1-vinylimidazolium trifluoromethanesulfonate |

Integration into Advanced Frameworks and Complexes

The unique structural characteristics of 4-(4-aminophenoxy)phenol, particularly its amino and hydroxyl functionalities combined with a semi-flexible phenoxy-phenyl backbone, make it and its derivatives valuable precursors for sophisticated macromolecular structures. These building blocks are integral to the synthesis of advanced materials such as phthalocyanines, Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs), where molecular geometry and electronic properties dictate the final application.

Phthalocyanines (Pcs) are robust macrocyclic compounds, structurally similar to naturally occurring porphyrins, known for their intense color, and exceptional thermal and chemical stability. researchgate.netxjournals.com The properties of phthalocyanines can be finely tuned by introducing functional groups onto their periphery or by coordinating different metal ions into their central cavity. The integration of 4-(4-aminophenoxy)phenol derivatives into phthalocyanine (B1677752) structures serves to modify their solubility, aggregation behavior, and electronic properties, thereby expanding their range of applications.

A key intermediate for this process is 4-(4-aminophenoxy)phthalonitrile (B8260547), which can be synthesized from p-aminophenol and 4-nitrophthalonitrile (B195368). researchgate.netxjournals.com This precursor, containing the flexible ether linkage and reactive nitrile groups, is then used in a cyclotetramerization reaction to form the phthalocyanine macrocycle. For instance, a nickel(II) phthalocyanine complex featuring four peripheral 4-aminophenoxy substituents has been synthesized by reacting 4-(4-aminophenoxy)phthalonitrile with a nickel(II) salt in a high-boiling solvent like dimethylformamide (DMF). researchgate.netxjournals.com

The synthesis and characterization of such a complex are detailed below:

Step 1: Synthesis of the Precursor: The initial step involves a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and p-aminophenol to yield 4-(4-aminophenoxy)phthalonitrile. researchgate.netxjournals.com

Step 2: Cyclotetramerization: Four molecules of the 4-(4-aminophenoxy)phthalonitrile precursor undergo a template condensation reaction in the presence of a metal salt, such as Nickel(II) acetate (B1210297). This reaction results in the formation of the highly conjugated, planar phthalocyanine ring system. researchgate.netxjournals.com

The resulting 4-(4-aminophenoxy) substituted nickel phthalocyanine has been characterized using various analytical techniques, confirming its structure and revealing its properties.

| Analysis Technique | Observation | Inference |

| FT-IR Spectroscopy | Disappearance of the nitrile (C≡N) stretching band. Appearance of characteristic phthalocyanine ring vibrations. | Confirms the formation of the macrocyclic structure from the phthalonitrile (B49051) precursor. |

| UV-Vis Spectroscopy | Intense electronic absorption bands (Q and B bands) in the visible and near-UV regions. | Characteristic of the extensive π-conjugated system of the phthalocyanine core. researchgate.net |

| NMR Spectroscopy (¹H & ¹³C) | Complex aromatic signals corresponding to the aminophenoxy substituents and the phthalocyanine core. | Provides detailed structural information and confirms the covalent attachment of the substituents. researchgate.netxjournals.com |

| Thermal Analysis (TGA/DTA) | High thermal stability, with decomposition occurring at elevated temperatures. | Indicates a robust molecular structure suitable for high-temperature applications. researchgate.netxjournals.com |

The introduction of the aminophenoxy group enhances the functionality of the phthalocyanine complex, opening avenues for diverse applications. The amino groups can be further modified or used as anchoring points in larger polymer structures. General applications for such functionalized phthalocyanines include:

Catalysis: As catalysts for oxidation and reduction reactions. researchgate.net

Sensors: In the development of electrochemical sensors. researchgate.net

Semiconductors: For use in organic field-effect transistors and other electronic devices. researchgate.net

Photodynamic Therapy: As photosensitizers for cancer therapy, where they generate reactive oxygen species upon light irradiation. researchgate.netnsf.gov

Non-linear Optics: For applications in optical limiting materials.